Isothiazolo[4,5-D]pyrimidine
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Overview
Description
Isothiazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyrimidine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethynylpyridine with lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base, followed by cyclization to form the desired compound . Another approach includes the use of acyl isothiocyanates, which react with enaminones to form pyrimidinthione intermediates. These intermediates can then undergo further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product through crystallization or chromatography is crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[4,5-D]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
Isothiazolo[4,5-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules.
Biology
In biological research, this compound derivatives have been explored for their potential as fluorescent probes and imaging agents. These compounds can be used to study various biological processes and interactions at the molecular level .
Medicine
In the field of medicine, this compound derivatives have shown promise as therapeutic agents. They have been investigated for their potential as inhibitors of specific enzymes and receptors, making them candidates for the treatment of diseases such as cancer and viral infections .
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique properties make it a valuable component in the formulation of products with enhanced efficacy and stability .
Mechanism of Action
The mechanism of action of Isothiazolo[4,5-D]pyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit cyclin G-associated kinase (GAK), a key enzyme involved in clathrin-mediated endocytosis. This inhibition disrupts the formation of coated vesicles, thereby affecting cellular processes such as viral entry and intracellular trafficking .
Comparison with Similar Compounds
Isothiazolo[4,5-D]pyrimidine can be compared with other similar compounds, such as Isothiazolo[4,3-D]pyrimidine and Thieno[2,3-D]pyrimidine. While these compounds share structural similarities, this compound is unique in its specific ring fusion pattern and the resulting chemical properties.
Similar Compounds
Isothiazolo[4,3-D]pyrimidine: Similar in structure but with a different ring fusion pattern, leading to distinct reactivity and biological activity.
Thieno[2,3-D]pyrimidine: Another heterocyclic compound with a fused ring system, used in various chemical and biological applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in various fields. Continued research and development of this compound and its derivatives hold promise for future advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
7078-51-5 |
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Molecular Formula |
C5H3N3S |
Molecular Weight |
137.16 g/mol |
IUPAC Name |
[1,2]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H3N3S/c1-4-5(9-8-1)2-6-3-7-4/h1-3H |
InChI Key |
OPADCMQOUIZWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NS2 |
Origin of Product |
United States |
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